molecular formula C30H20O11 B10819865 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one CAS No. 1414943-37-5

8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Cat. No.: B10819865
CAS No.: 1414943-37-5
M. Wt: 556.5 g/mol
InChI Key: GFWPWSNIXRDQJC-LMSSTIIKSA-N
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Description

Fukugetin is a natural biflavonoid compound isolated from plants such as Garcinia brasiliensis and Clusia columnaris. It has garnered significant attention due to its diverse biological activities, including antioxidant, antibacterial, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fukugetin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like ethanol or methanol to isolate the compound from plant materials. The chemical synthesis of fukugetin involves the coupling of flavonoid monomers such as naringenin and luteolin under specific reaction conditions .

Industrial Production Methods: Industrial production of fukugetin primarily relies on the extraction from plant sources. The process involves harvesting the plant material, drying, and then using solvent extraction techniques to isolate the biflavonoid. The extracted compound is then purified using chromatographic methods to obtain high-purity fukugetin .

Chemical Reactions Analysis

Types of Reactions: Fukugetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of fukugetin with altered functional groups, which can exhibit enhanced or modified biological activities .

Scientific Research Applications

Fukugetin has a wide range of scientific research applications, including:

Mechanism of Action

Fukugetin exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Fukugetin is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:

Fukugetin stands out due to its mixed-type inhibition mechanism against enzymes and its high antioxidant capacity resulting from the combined effects of its monomeric units .

Properties

IUPAC Name

8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWPWSNIXRDQJC-LMSSTIIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168574
Record name Morelloflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16851-21-1, 1414943-37-5
Record name Morelloflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morelloflavone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morelloflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morelloflavone, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH2KXX2C5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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